molecular formula C15H20N2O5S2 B13939458 2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]- CAS No. 63059-34-7

2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]-

Cat. No.: B13939458
CAS No.: 63059-34-7
M. Wt: 372.5 g/mol
InChI Key: BZLLYFGDMLSRAN-UHFFFAOYSA-N
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Description

The compound 2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]- (CAS: 63059-34-7) is a naphthalene-based sulfonamide derivative. Its structure includes a hydroxyl group at position 1, a tert-butyl (1,1-dimethylethyl) group as the N-substituent, and a methylsulfonylamino moiety at position 5 of the naphthalene ring (Figure 1).

Naphthalenesulfonamides are known for diverse applications, including pharmaceuticals, fluorescent probes, and materials science.

Properties

CAS No.

63059-34-7

Molecular Formula

C15H20N2O5S2

Molecular Weight

372.5 g/mol

IUPAC Name

N-tert-butyl-1-hydroxy-5-(methanesulfonamido)naphthalene-2-sulfonamide

InChI

InChI=1S/C15H20N2O5S2/c1-15(2,3)17-24(21,22)13-9-8-10-11(14(13)18)6-5-7-12(10)16-23(4,19)20/h5-9,16-18H,1-4H3

InChI Key

BZLLYFGDMLSRAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C)O

Origin of Product

United States

Preparation Methods

Preparation of 5-(Haloacetyl)-2-hydroxybenzaldehyde Intermediate

A crucial intermediate in related sulfonamide syntheses is the 5-(haloacetyl)-2-hydroxybenzaldehyde, which can be prepared by Friedel-Crafts acylation of 2-hydroxybenzaldehyde with haloacetyl halides (e.g., bromoacetyl chloride or chloroacetyl chloride) in the presence of a Lewis acid catalyst such as aluminum trichloride.

Step Reagents & Conditions Notes
Friedel-Crafts acylation 2-hydroxybenzaldehyde + bromoacetyl chloride + AlCl3 Solvent: dichloromethane or nitrobenzene, 40-100 °C reflux
Workup Quench with ice and water, acidify to pH 1-2 with HCl Organic layer extraction, drying over MgSO4
Purification Recrystallization from 2-butanone or chromatography Removal of ortho isomers by recrystallization

This step yields the haloacetylated hydroxybenzaldehyde intermediate, which is essential for subsequent amine substitution.

Reaction with 1,1-Dimethylethanamine (tert-Butylamine)

The haloacetyl intermediate is reacted with 1,1-dimethylethanamine to introduce the tert-butylaminoacetyl moiety. This reaction is carried out under inert atmosphere (argon or nitrogen) to prevent side reactions such as oxidation of intermediates.

Step Reagents & Conditions Notes
Amination 5-(haloacetyl)-2-hydroxybenzaldehyde + excess 1,1-dimethylethanamine Solvent: 2-propanol preferred, temperature: room temp to reflux
Atmosphere Inert (argon or nitrogen) Prevents oxidation of Schiff base intermediates
Isolation Acid addition salt formation with HCl, sulfuric acid, or 4-methylbenzenesulfonic acid Facilitates purification and stability

The reaction proceeds via formation of Schiff base intermediates, which hydrolyze to yield the aminoacetyl derivative as an acid salt.

Reduction of Keto and Aldehyde Groups

The keto and aldehyde functionalities on the intermediate are reduced to corresponding alcohols by catalytic hydrogenation.

Step Reagents & Conditions Notes
Reduction Catalytic hydrogenation with Pd/C or other platinum metals Solvent: anhydrous methanol, ethanol, or 2-propanol
Base addition Sodium methoxide or similar base to facilitate hydrogenation Conducted in Parr apparatus or equivalent hydrogenation setup
Product isolation Conventional workup and purification Yields the hydroxy-substituted final compound

This step converts the intermediate to the hydroxy-substituted sulfonamide, completing the core structure.

Introduction of Methylsulfonylamino Group

The methylsulfonylamino substituent at the 5-position is typically introduced by sulfonylation reactions using methylsulfonyl chloride or related reagents under controlled conditions.

Step Reagents & Conditions Notes
Sulfonylation Reaction of amino group with methylsulfonyl chloride Base: triethylamine or pyridine to neutralize HCl
Solvent Dichloromethane or similar inert solvent Temperature control to avoid overreaction
Purification Chromatography or recrystallization Ensures regioselectivity and purity

This step requires careful control to avoid polysulfonylation or degradation of sensitive groups.

Summary Table of Preparation Steps

Step No. Transformation Reagents & Conditions Key Notes
1 Friedel-Crafts acylation 2-hydroxybenzaldehyde + haloacetyl halide + AlCl3, 40-100 °C Formation of 5-(haloacetyl)-2-hydroxybenzaldehyde
2 Amination with tert-butylamine Excess 1,1-dimethylethanamine, 2-propanol, inert atmosphere Formation of aminoacetyl intermediate as acid salt
3 Catalytic hydrogenation Pd/C, methanol/ethanol, base (NaOMe) Reduction of keto and aldehyde to alcohols
4 Sulfonylation Methylsulfonyl chloride, base, inert solvent Introduction of methylsulfonylamino group at 5-position

Analytical and Purification Considerations

  • Inert atmosphere is critical during amination to prevent oxidative side reactions.
  • Temperature control during Friedel-Crafts and sulfonylation steps ensures regioselectivity and avoids decomposition.
  • Purification often involves recrystallization from solvents such as 2-butanone or chromatographic techniques to separate isomers and impurities.
  • Characterization by UV spectroscopy shows characteristic absorption maxima (e.g., 241-250 nm), confirming aromatic substitution patterns.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]- is an organosulfur compound with the molecular formula C15H20N2O5S2C_{15}H_{20}N_2O_5S_2 and a molecular weight of approximately 372.46 g/mol. It features a naphthalene ring substituted with sulfonamide and hydroxyl groups and is achiral, lacking stereocenters or optical activity .

Structural Features:

  • Naphthalene ring
  • Sulfonamide group
  • Hydroxyl group

Potential Applications

2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]- has potential applications in various fields:

  • Pharmaceutical Research: Due to the diverse biological activities of 2-Naphthalenesulfonamide derivatives, this specific compound has been studied for its potential therapeutic applications.
  • Agrochemicals: It may be explored as a component in developing new pesticides. Hemp essential oil, containing terpenoid compounds, has demonstrated pesticidal properties, suggesting a potential avenue for Naphthalenesulfonamide derivatives in pest management .
  • Material Science: This compound may be used in synthesizing novel materials with specific properties.

Activities and Synthesis

The chemical behavior of 2-Naphthalenesulfonamide can be explored through reactions typical of sulfonamides:

  • Synthesis: Typically involves several steps, including the sulfonylation of naphthalene derivatives and subsequent modifications to introduce the tert-butyl and methylsulfonyl groups.
  • Biological Activities: 2-Naphthalenesulfonamide derivatives are known for their diverse biological activities. This specific compound has been studied for its potential therapeutic applications.
  • Interaction studies: Crucial for understanding its mechanism of action, helping to elucidate its effects on biological systems.

Structural Similarity

Several compounds share structural similarities with 2-Naphthalenesulfonamide:

Compound NameStructure FeaturesBiological Activity
N-(tert-butyl)-1-hydroxy-5-methylsulfonamido-naphthaleneSimilar naphthalene coreAntibacterial properties
SulfanilamideBasic sulfonamide structureAntimicrobial activity
N-(4-sulfamoylphenyl)-N-methylacetamideAromatic amide with sulfonamideAnti-inflammatory effects

Mechanism of Action

The mechanism by which N-(TERT-BUTYL)-1-HYDROXY-5-[(METHYLSULPHONYL)AMINO]NAPHTHALENE-2-SULPHONAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and sulfonamide groups play crucial roles in binding to target proteins, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Compared Compounds

Compound Name Substituents (Position) Key Functional Groups Applications/Properties References
Target Compound (63059-34-7) -OH (1), -NHSO₂CH₃ (5), -NHC(CH₃)₃ (N) Methylsulfonylamino, tert-butyl Regulatory status (NDSL)
5-(Dimethylamino)-1-naphthalenesulfonamide -N(CH₃)₂ (5) Dimethylamino (dansyl group) Fluorescent probes, protein binding
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide -CH₃ (4, benzene), -allylindazole (N) Allylindazole, toluenesulfonamide Anticancer, anti-inflammatory
3-Bromo-N-(4-chloro-2-(dansylcarbamoyl)-6-methylphenyl)-... Dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) Bromopyrazole, dansyl fluorophore Fluorescent labeling, enzyme studies

Physicochemical and Functional Properties

Fluorescence and Electronic Properties

  • Target Compound: The methylsulfonylamino group at position 5 lacks the electron-donating dimethylamino substituent found in dansyl derivatives (e.g., 5-(dimethylamino)-1-naphthalenesulfonamide). This reduces fluorescence intensity compared to dansyl-based compounds, which exhibit strong fluorescence due to extended conjugation and electron-rich environments .
  • Dansyl Derivatives: The dimethylamino group in dansyl compounds enhances fluorescence quantum yield, making them ideal for protein binding studies and hydrophobic environment detection . For example, 1-[5-(Dimethylamino)-1-naphthylsulfonyl]imidazolidine-2-thione shows fluorescence stabilized by weak intermolecular interactions .

Regulatory and Industrial Relevance

  • Dansyl derivatives are well-established in research but may face fewer regulatory restrictions due to their widespread academic use .

Q & A

Q. What experimental methodologies are recommended for synthesizing derivatives of 2-naphthalenesulfonamide with hydroxyl and sulfonamide substituents?

Answer: The synthesis of sulfonamide derivatives typically involves sulfonylation reactions. For example, intermediates like N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide can be prepared via nucleophilic substitution using naphthalene sulfonyl chlorides and amine precursors under anhydrous conditions (methanol, 293 K, 24 hours) . Column chromatography (e.g., dichloromethane:ethyl acetate, 1:8 v/v) is critical for purification. X-ray crystallography is recommended for structural validation, with attention to dihedral angles (e.g., 89.63° between naphthalene and heterocyclic rings) and intermolecular interactions (C–H···π, N–H···π) .

Q. How can researchers characterize the purity and stability of this compound under varying pH and temperature conditions?

Answer:

  • Analytical Methods: Use HPLC with UV detection (e.g., 328 nm in 0.1 N NaOH) to assess purity and degradation products .
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH) and monitor hydrolytic degradation (acidic/basic buffers at 25–60°C). Impurity thresholds should align with pharmacopeial standards (e.g., total impurities ≤0.5%) .
  • Spectroscopic Validation: FT-IR for functional groups (e.g., S=O stretching at 1150–1350 cm⁻¹) and ¹H/¹³C NMR for substituent conformation .

Q. What toxicological endpoints should be prioritized in in vivo studies for this compound?

Answer: Based on naphthalene analog toxicology, prioritize:

Endpoint Species Exposure Route
Hepatic/Renal EffectsRodents (mice/rats)Oral/Gavage
Respiratory ToxicityLaboratory mammalsInhalation
Dermal IrritationRabbitsTopical
Supporting data from parenteral studies (e.g., intraperitoneal) may clarify systemic toxicity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on the compound’s binding affinity to hydrophobic protein domains?

Answer:

  • Molecular Dynamics (MD): Simulate interactions with hydrophobic pockets (e.g., serum albumin) using force fields like AMBER or CHARMM. Validate against X-ray crystallographic data (e.g., π-π stacking distances) .
  • Docking Studies: Compare binding modes of the tert-butyl and methylsulfonyl groups. Adjust protonation states (e.g., pH-dependent sulfonamide ionization) to reconcile discrepancies between in vitro and in silico affinity measurements .
  • Free Energy Calculations: Use MM-PBSA/GBSA to quantify contributions from hydrophobic vs. hydrogen-bonding interactions .

Q. What strategies are effective for optimizing the compound’s fluorescence properties for membrane localization studies?

Answer:

  • Substituent Tuning: Introduce electron-donating groups (e.g., dimethylamino) to enhance quantum yield. The dansyl fluorophore (λexem ~ 335/510 nm) serves as a benchmark .
  • Solvatochromism Analysis: Measure emission shifts in solvents of varying polarity (e.g., ethanol vs. hexane) to optimize membrane partitioning .
  • Conformational Rigidity: Stabilize the naphthalene-heterocycle dihedral angle (<90°) via steric hindrance (e.g., tert-butyl groups) to reduce non-radiative decay .

Q. How can researchers address discrepancies in reported cytotoxicity data across cell lines?

Answer:

  • Standardized Assays: Use MTT/XTT assays with controlled incubation times (24–48 hours) and serum-free conditions to minimize interference from sulfonamide-protein binding .
  • Mechanistic Profiling: Compare apoptosis (Annexin V/PI) vs. necrosis (LDH release) pathways. Adjust for cell-specific efflux pump activity (e.g., P-glycoprotein expression) .
  • Metabolomic Screening: Identify metabolite adducts (e.g., glutathione conjugates) via LC-MS to explain variability in IC50 values .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in aqueous vs. organic solvents?

Answer:

  • Solubility Parameters: Calculate Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies. For example, high δH (hydrogen bonding) may reduce solubility in apolar solvents like hexane .
  • pH-Dependent Solubility: Perform potentiometric titration (pKa determination) to assess ionizable groups (e.g., hydroxyl pKa ~10, sulfonamide pKa ~2) .
  • Crystallinity Effects: Compare amorphous vs. crystalline forms using DSC/TGA. Amorphous phases often show higher apparent solubility but lower stability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Sulfonamide Derivatives

ParameterOptimal ConditionReference
Reaction SolventAnhydrous methanol
Temperature293 K (room temp)
Purification MethodDichloromethane:EtOAc
Yield60–75% (chromatography)

Q. Table 2. Toxicity Endpoints for Priority Assessment

EndpointSpeciesObservation Threshold
Hepatic Enzyme ElevationMiceALT > 100 U/L
Renal Tubular DamageRatsBUN ≥ 40 mg/dL
Dermal ErythemaRabbitsDraize Score ≥ 2.0
Data adapted from .

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